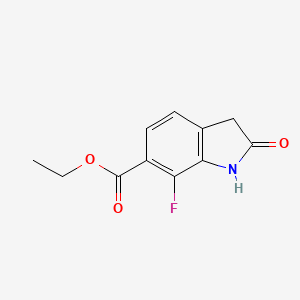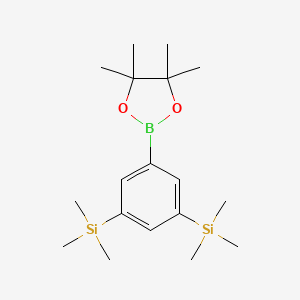
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane): is a complex organic compound featuring both boron and silicon atoms. This compound is notable for its unique structure, which includes a dioxaborolane ring and trimethylsilane groups attached to a phenylene core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane) typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenylene core: The dioxaborolane ring is then attached to a phenylene core through a palladium-catalyzed cross-coupling reaction.
Introduction of trimethylsilane groups: Finally, trimethylsilane groups are introduced to the phenylene core using a silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can occur at the silicon centers.
Substitution: The compound can participate in substitution reactions, especially at the phenylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Products include boronic acids or borates.
Reduction: Products include silanes or silanols.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its unique chemical properties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Electronics: The compound is used in the production of electronic components due to its conductive properties.
Coatings: It is employed in the formulation of specialized coatings with enhanced durability and performance.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Molecular Targets: The boron and silicon centers interact with specific molecular targets, influencing reaction pathways.
Pathways Involved: The compound participates in pathways involving electron transfer and bond formation, crucial for its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but lacks trimethylsilane groups.
Trimethylsilylphenylboronic acid: Contains both boron and silicon but in different configurations.
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Uniqueness:
Structural Complexity: The presence of both dioxaborolane and trimethylsilane groups makes it unique.
Versatility: Its ability to participate in various reactions and applications sets it apart from simpler compounds.
This detailed article provides a comprehensive overview of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H33BO2Si2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylphenyl]silane |
InChI |
InChI=1S/C18H33BO2Si2/c1-17(2)18(3,4)21-19(20-17)14-11-15(22(5,6)7)13-16(12-14)23(8,9)10/h11-13H,1-10H3 |
InChI-Schlüssel |
OFIBLDXJSXHSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


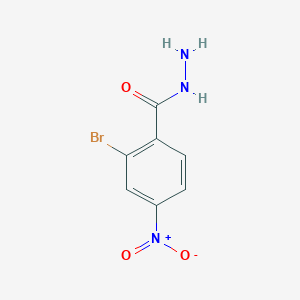
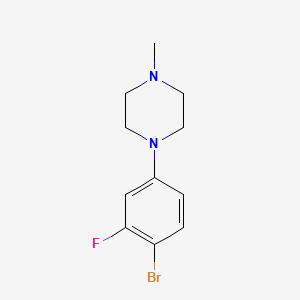
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
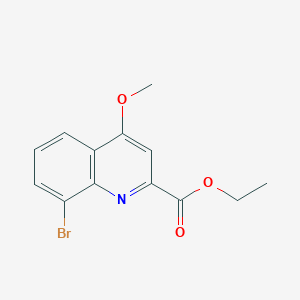
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
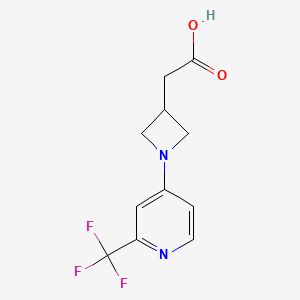
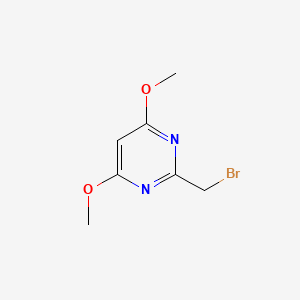
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)
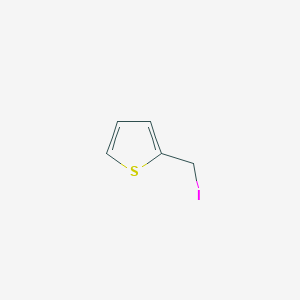
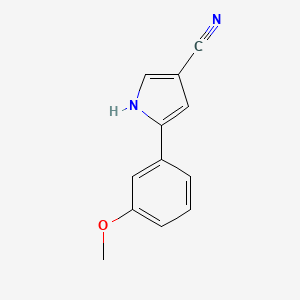
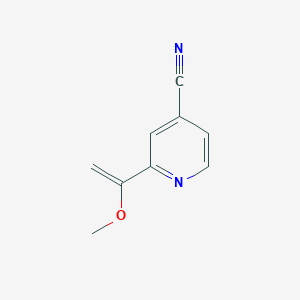
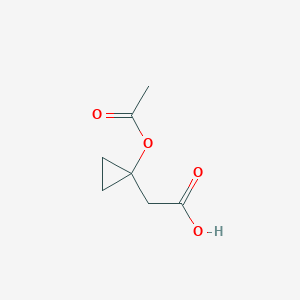
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
